(Rac)-Rasagiline

Enantiomer-specific pharmacology MAO-B inhibition Chiral differentiation

ANDA method developers and neuropharmacology researchers require racemic rasagiline as the essential 1:1 enantiomeric reference standard for chiral separation validation and enantiomer-specific pharmacology. (Rac)-Rasagiline (AGN-1135) addresses critical pain points: (1) Chiral HPLC/UPLC method validation-enables baseline resolution of (R)-rasagiline from the S(-)-enantiomer impurity per ANDA requirements. (2) Enantiomer discrimination studies-S(-)-enantiomer (TVP-1022) is MAO-B inactive, making the racemate indispensable as a within-experiment comparator. (3) Amphetamine-free neuroprotection research-unlike selegiline, not metabolized to amphetamine derivatives, eliminating behavioral confounds.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 1875-50-9
Cat. No. B1680423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Rasagiline
CAS1875-50-9
Synonyms2,3-dihydro-N-2-propynyl-1H-inden-1-amine-(1R)-hydrochloride
AGN 1135
AGN-1135
Azilect
N-2-propynyl-1-indanamine
N-propargyl-1-aminoindan mesylate
rasagiline
rasagiline hydrochloride
TVP 101
TVP 1022
TVP-101
TVP-1022
TVP1022
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC#CCNC1CCC2=CC=CC=C12
InChIInChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2
InChIKeyRUOKEQAAGRXIBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Racemic Rasagiline: MAO-B Reference Standard


Racemic rasagiline (CAS 1875-50-9), also designated as AGN-1135, is the racemic mixture of the propargylamine-based monoamine oxidase type B (MAO-B) inhibitor rasagiline . It comprises both R(+)- and S(−)-enantiomers and functions as a selective, irreversible inhibitor of mitochondrial MAO-B [1]. The compound is not metabolized to amphetamine derivatives, distinguishing it from selegiline . Racemic rasagiline serves as a critical research tool for investigating enantiomer-specific pharmacology, analytical method development, and as a reference standard in preclinical Parkinson's disease models [2].

Chiral reference standard for MAO-B enantiomer discrimination studies
Selective MAO-B inhibition mechanistic research and in vivo model calibration
Analytical method development and validation support with documented purity

Racemic Rasagiline Substitution Failure


Generic substitution of racemic rasagiline with (R)-rasagiline (TVP-1012, Azilect) or alternative MAO-B inhibitors such as selegiline fails due to quantifiable differences in pharmacological profile and analytical utility. The S(−)-enantiomer (TVP-1022) exhibits negligible MAO-B inhibitory activity in tissue preparations [1], rendering the racemate composition essential for studies of enantiomer discrimination. Furthermore, while (R)-rasagiline demonstrates three to fifteen times greater in vivo MAO-B inhibition potency compared to selegiline in rat brain and liver models [2], the in vitro potencies of these agents are similar, precluding cross-extrapolation without species- and system-specific validation [3]. Racemic rasagiline also lacks the amphetamine-like metabolites generated by selegiline metabolism, a critical differentiator in neuroprotection studies [1].

Racemate provides 1:1 enantiomer ratio for chiral method development; single-enantiomer material may not serve as system suitability control.
In vivo MAO-B inhibition potency of rasagiline may differ substantially from selegiline; direct substitution without dose-response validation may confound model interpretation.
Absence of amphetamine-like metabolites differentiates rasagiline from selegiline; metabolite profile may impact neuroprotection endpoint attribution in selegiline-based studies.

Racemic Rasagiline: Comparative MAO-B Evidence


Racemic vs. S(−)-Enantiomer MAO-B Inhibition

Racemic rasagiline (AGN-1135) demonstrates potent MAO-B inhibitory activity in rat brain tissue, whereas its S(−)-enantiomer (TVP-1022) is comparatively inactive. In a direct head-to-head evaluation within the same experimental series, the S(−)-enantiomer exhibited minimal to no measurable inhibition of MAO-B in brain, liver, and small intestine preparations [1].

Enantiomer MAO-B Activity
Head-to-head
Racemic rasagiline: Active inhibitor
S(−)-enantiomer: Relatively inactive
Supports enantiomer-specific MAO-B inhibition study context; racemate required for discrimination.
Rat brain, liver, intestine homogenates
Enantiomer-specific pharmacology MAO-B inhibition Chiral differentiation

(R)-Rasagiline vs. Selegiline: In Vivo MAO-B Potency

In cross-study comparable analyses, (R)-rasagiline (the active enantiomer present in racemic rasagiline) demonstrated three to fifteen times greater potency than selegiline for inhibition of MAO-B in rat brain and liver following in vivo acute and chronic administration [1]. This potency advantage was observed under in vivo conditions only, as in vitro potencies were similar between the two compounds [2].

In Vivo Potency vs. Selegiline
Cross-study
3–15× greater inhibition
In vivo dose-response translation may require compound-specific calibration; not interchangeable.
Rat brain & liver, oral administration
In vivo pharmacology MAO-B inhibitor comparison Preclinical efficacy

MAO-B Selectivity: Rasagiline vs. Selegiline

Computational and in vitro analyses reveal that rasagiline exhibits a selectivity index (SI) for MAO-B inhibition of 0.0197, while selegiline exhibits an SI of 0.000264 [1]. A lower SI value indicates higher selectivity for MAO-B over MAO-A; thus selegiline is approximately 75-fold more selective for MAO-B than rasagiline under the assay conditions employed. Both compounds are classified as MAO-B inhibitors, with clorgiline (SI = 14607.143) serving as the MAO-A inhibitor control [1].

MAO-B Selectivity Index
Cross-study
Rasagiline SI=0.0197
Selegiline SI=0.000264
Selectivity profile may guide study design where MAO-A off-target effects must be minimized.
IC50-based computational model
Enzyme selectivity MAO-B vs MAO-A Computational pharmacology

Analytical Purity: Racemic Rasagiline vs. Comparators

Racemic rasagiline (CAS 1875-50-9) is commercially supplied with documented purity specifications that enable its use as a certified reference standard. Vendor technical datasheets specify purity of ≥97.0% as determined by HPLC, with full characterization data including NMR, HPLC, and GC analysis provided . The compound is specifically qualified for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) filings [1].

Analytical Purity Documentation
Supplier data
≥97.0% HPLC; NMR, GC, HPLC characterization
Supports analytical method validation and reference standard qualification workflows.
Vendor-supplied documentation; verify for specific application requirements
Analytical chemistry Reference standard Quality control

Racemic Rasagiline: Research & Industrial Applications


Chiral Purity Method Development Standard

Racemic rasagiline serves as the essential reference material for developing and validating chiral chromatographic methods that separate and quantify (R)-rasagiline (the active pharmaceutical ingredient in Azilect) from its S(−)-enantiomer impurity [1]. As the racemate contains a 1:1 mixture of both enantiomers, it provides a baseline for establishing resolution parameters, detection limits, and system suitability criteria in HPLC and UPLC methods. This application is directly mandated for ANDA filers who must demonstrate enantiomeric purity of the finished drug product [2].

Enantiomer-Specific MAO-B Inhibition Control

In preclinical research investigating the differential neuroprotective and MAO-B inhibitory activities of rasagiline enantiomers, racemic rasagiline is required as the comparator control. Studies have established that while the R(+)-enantiomer accounts for the potent, selective, irreversible MAO-B inhibition in brain and liver tissues, the S(−)-enantiomer is relatively inactive in the same preparations [1]. Racemic rasagiline thus enables direct within-experiment discrimination of enantiomer-specific pharmacology without confounding variables .

Amphetamine-Free MAO-B Inhibitor Metabolism Studies

Racemic rasagiline is not metabolized to amphetamine derivatives, in contrast to selegiline, which generates L-methamphetamine and L-amphetamine as major metabolites [1]. This metabolic distinction makes racemic rasagiline the preferred compound for studies isolating MAO-B inhibition-dependent neuroprotective effects from amphetamine-mediated confounding effects. Researchers investigating intrinsic neuroprotective mechanisms of propargylamine MAO-B inhibitors must use rasagiline-based compounds rather than selegiline to avoid amphetamine-related behavioral and neurochemical artifacts [2].

In Vivo Rasagiline Dose-Response Translation

Preclinical studies designed to model the clinical pharmacology of rasagiline (Azilect) must account for the 3-15 fold greater in vivo MAO-B inhibitory potency of (R)-rasagiline compared to selegiline in rat brain and liver [1]. Racemic rasagiline provides a bridge between in vitro studies (where rasagiline and selegiline exhibit similar potencies) and in vivo experiments (where substantial potency differences emerge). This compound enables researchers to calibrate dosing regimens that accurately reflect the in vivo pharmacology of the clinically approved (R)-enantiomer [2].

Application
Selection Property
Validation Focus
Chiral chromatographic method development
Racemic composition (1:1 enantiomer ratio)
Enantiomeric resolution & system suitability
Enantiomer-specific pharmacology studies
Racemic reference with known enantiomer activity profile
S(−)-enantiomer inactivity & R(+)-activity confirmation
Neuroprotection mechanism studies (amphetamine-free)
Non-amphetamine metabolic pathway
MAO-B inhibition-dependent effects vs amphetamine confounds
In vivo MAO-B inhibition dose-response calibration
Reported in vivo potency difference from selegiline
In vitro-in vivo potency translation & exposure modeling

Technical Documentation Hub

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35 linked technical documents
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